![molecular formula C10H7Cl2NO3S2 B3037487 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonyl Chloride CAS No. 478067-32-2](/img/structure/B3037487.png)
4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonyl Chloride
Overview
Description
This compound belongs to the class of organic compounds known as benzenesulfonamides . It has a molecular weight of 283.74 and its IUPAC name is 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N’-hydroxybenzenecarboximidamide .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas . The reaction is carried out at a temperature of 70-80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C11H10ClN3O2S . The InChI code for this compound is 1S/C11H10ClN3O2S/c12-11-14-5-9(18-11)6-17-8-3-1-7(2-4-8)10(13)15-16/h1-5,10H,6,13H2 .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can react with Grignard reagents from N-unsubstituted indoles to form oxindoles or substituted indoles . It can also replace the chloride ion with one equivalent of morpholine to give the corresponding products .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 179-181 .Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the search results, compounds containing thiazole moieties are known to have a wide range of pharmaceutical and biological activities. These include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Safety and Hazards
Future Directions
Thiazoles, their derivatives, and isomers have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . Furthermore, modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities is a promising area of research .
properties
IUPAC Name |
4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO3S2/c11-10-13-5-8(17-10)6-16-7-1-3-9(4-2-7)18(12,14)15/h1-5H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZXQBONLHTKDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=CN=C(S2)Cl)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonyl Chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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